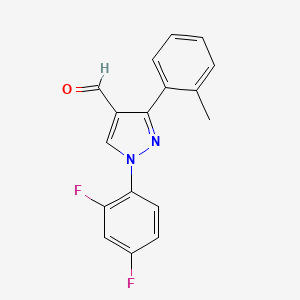
1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde, also known as DFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFP is a pyrazole derivative that has been synthesized using various methods, and its unique properties make it a valuable tool in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Compounds synthesized from similar pyrazole derivatives have been evaluated for their in vitro antimicrobial (against bacteria and fungi) and antioxidant activities. For example, pyrazole derivatives synthesized through the Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were characterized using various spectroscopic methods and tested for their effectiveness against different microbial strains, showing their potential as antimicrobial agents (Bhat et al., 2016).
Crystal Structure Analysis
The crystal structures of pyrazole compounds have been determined to explore their molecular configurations and interactions. Such studies provide insights into the conformational dynamics and structural characteristics of these compounds, essential for understanding their chemical behavior and potential applications in materials science (Loh et al., 2013).
Anticonvulsant and Analgesic Studies
Research has also explored the anticonvulsant and analgesic properties of pyrazole analogues. By modifying the pyrazole core and studying the biological effects of these modifications, researchers can identify compounds with potential therapeutic applications. For instance, compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed promising anticonvulsant and analgesic activities without displaying significant toxicity (Viveka et al., 2015).
Fluorescent Dyes and Sensing
The synthesis and characterization of fluorescent dyes containing pyrazole derivatives highlight the potential of these compounds in developing new materials with specific optical properties. Such compounds exhibit bright fluorescence and can undergo significant changes in emission spectra upon protonation, making them interesting for applications in sensing and molecular electronics (Wrona-Piotrowicz et al., 2022).
Nonlinear Optical (NLO) Properties
Pyrazole-based compounds have been synthesized and analyzed for their nonlinear optical properties, contributing to the field of photonic and electronic materials development. By examining the hyperpolarizability and other related properties of these compounds, researchers can assess their potential for use in optical devices and materials (Lanke & Sekar, 2016).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-4-2-3-5-14(11)17-12(10-22)9-21(20-17)16-7-6-13(18)8-15(16)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWBCGUCAECDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

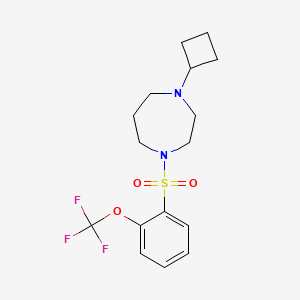
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
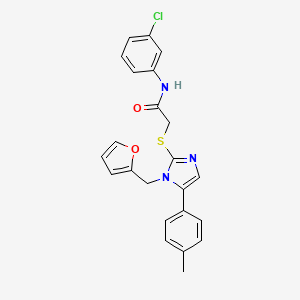
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)
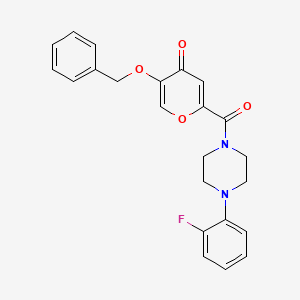
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

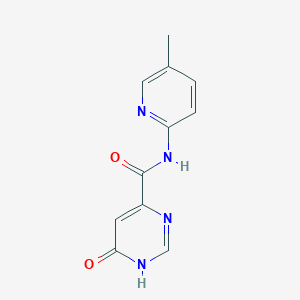

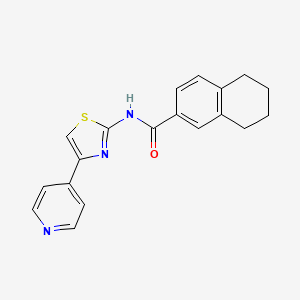
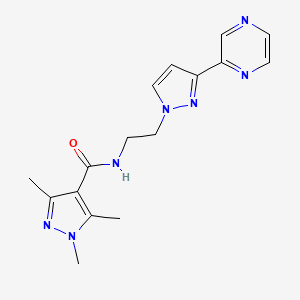
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)

